1-Benzyl-3-((dimethylamino)methyl)-3-methyl-2-indolinone hydrochloride
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Overview
Description
1-Benzyl-3-((dimethylamino)methyl)-3-methyl-2-indolinone hydrochloride is a synthetic organic compound with a complex structure. It is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its unique molecular configuration, which includes a benzyl group, a dimethylamino group, and an indolinone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-3-((dimethylamino)methyl)-3-methyl-2-indolinone hydrochloride typically involves multiple steps. One common method includes the reaction of benzylamine with 3-methylindolinone under specific conditions to form the desired product. The reaction is often carried out in the presence of a suitable catalyst and under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and pH to optimize the yield and minimize impurities. The final product is then purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-3-((dimethylamino)methyl)-3-methyl-2-indolinone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indolinone derivatives.
Scientific Research Applications
1-Benzyl-3-((dimethylamino)methyl)-3-methyl-2-indolinone hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-((dimethylamino)methyl)-3-methyl-2-indolinone hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-3-methylimidazolium chloride: Known for its use in ionic liquids and catalysis.
1-Benzyl-3-methyl-1H-imidazol-3-ium chloride: Utilized in organic synthesis and as a reagent.
Uniqueness
1-Benzyl-3-((dimethylamino)methyl)-3-methyl-2-indolinone hydrochloride stands out due to its unique combination of functional groups, which confer specific chemical and biological properties
Properties
CAS No. |
34943-92-5 |
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Molecular Formula |
C19H23ClN2O |
Molecular Weight |
330.8 g/mol |
IUPAC Name |
(1-benzyl-3-methyl-2-oxoindol-3-yl)methyl-dimethylazanium;chloride |
InChI |
InChI=1S/C19H22N2O.ClH/c1-19(14-20(2)3)16-11-7-8-12-17(16)21(18(19)22)13-15-9-5-4-6-10-15;/h4-12H,13-14H2,1-3H3;1H |
InChI Key |
WLVSJUVJONUVRI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2N(C1=O)CC3=CC=CC=C3)C[NH+](C)C.[Cl-] |
Origin of Product |
United States |
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